6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 623564-43-2
VCID: VC2470679
InChI: InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
SMILES: C1COCC2=NC=C(N21)C=O
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

CAS No.: 623564-43-2

Cat. No.: VC2470679

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde - 623564-43-2

Specification

CAS No. 623564-43-2
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Standard InChI InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Standard InChI Key WHPNSFZQTFODCZ-UHFFFAOYSA-N
SMILES C1COCC2=NC=C(N21)C=O
Canonical SMILES C1COCC2=NC=C(N21)C=O

Introduction

Chemical Structure and Properties

Structural Features

6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde contains a bicyclic system with an imidazole ring fused to an oxazine ring. The compound features a carbaldehyde group at position 3, which serves as a reactive site for various chemical transformations. The molecular structure includes:

  • A fused bicyclic system comprising imidazole and 1,4-oxazine rings

  • A carbaldehyde group at the 3-position of the imidazole ring

  • Three saturated positions (5, 6, and 8) in the oxazine ring

  • Nitrogen and oxygen heteroatoms that contribute to the compound's properties

The structural features of this compound are comparable to 6,8-dihydro-5H-imidazo[2,1-c] thiazine-3-carbaldehyde, except that the sulfur atom in the thiazine ring is replaced by an oxygen atom.

Physical and Chemical Properties

Based on its structure, 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde is expected to have the following properties:

PropertyExpected ValueRationale
Molecular WeightApproximately 152.15 g/molCalculated from chemical formula C₇H₈N₂O₂
Physical StateLikely a crystalline solidCommon for similar heterocyclic aldehydes
SolubilityModerately soluble in polar organic solventsDue to the presence of heteroatoms and carbonyl group
Melting PointEstimated 120-180°CBased on similar heterocyclic compounds
UV AbsorptionStrong absorption bands in UV regionDue to the conjugated imidazole system

The presence of the oxazine oxygen compared to the thiazine sulfur in similar compounds likely confers different electronic properties, potentially affecting reactivity and biological interactions .

Synthetic Methods and Preparation

General Synthetic Approaches

The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde would likely involve cyclization reactions similar to those used for structurally related compounds. Potential synthetic routes may include:

Cyclization of Imidazole Derivatives

A probable synthetic pathway would involve the cyclization of appropriately substituted imidazole derivatives with oxazine precursors. This approach would require careful control of reaction conditions to ensure regioselectivity in the formation of the desired fused ring system.

Modification of Existing Ring Systems

Another potential approach might involve the modification of pre-formed imidazo-oxazine ring systems through functional group transformations to introduce the carbaldehyde group at the specific 3-position.

Similar heterocyclic compounds are typically synthesized through cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis of related oxazine-containing compounds often involves the cyclization of 2-aminooxazoline derivatives with aldehydes in the presence of suitable catalysts.

Chemical Reactivity

Reactivity Patterns

Based on its structural features, 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde would exhibit reactivity patterns characteristic of both heterocyclic rings and the aldehyde functional group:

Aldehyde Reactions

The carbaldehyde group at position 3 would be expected to undergo typical aldehyde reactions:

Reaction TypeExpected ProductsReaction Conditions
OxidationCarboxylic acid derivativeOxidizing agents such as KMnO₄ or CrO₃
ReductionPrimary alcohol derivativeReducing agents such as NaBH₄ or LiAlH₄
CondensationSchiff bases, hydrazonesReaction with amines or hydrazines
AdditionCyanohydrins, alcoholsAddition of nucleophiles like CN⁻ or RMgX

Heterocyclic Ring Reactivity

The imidazo-oxazine ring system would likely participate in various reactions:

  • Electrophilic substitution at reactive positions of the imidazole ring

  • Nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms

  • Ring-opening reactions under specific conditions

  • Coordination with metal ions through the nitrogen and oxygen atoms

The reactivity profile may differ from thiazine-containing analogs due to the different electronic properties of oxygen versus sulfur.

Application AreaPotential UseRationale
Medicinal ChemistryBuilding block for drug discoveryVersatile scaffold for developing bioactive compounds
Chemical SynthesisIntermediate in complex molecule synthesisReactive functional groups enable further transformations
Materials SciencePrecursor for specialized materialsHeterocyclic structure could contribute to novel material properties
CatalysisPotential ligand in metal-catalyzed reactionsNitrogen-containing heterocycles often serve as effective ligands

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds provide insight into the potential properties and applications of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde:

6,8-Dihydro-5H-imidazo[2,1-c] thiazine-3-carbaldehyde

This analog contains a thiazine ring instead of an oxazine ring. The replacement of oxygen with sulfur affects the electronic properties, potentially altering reactivity and biological activity.

6,8-Dihydro-5H-imidazo[2,1-c] oxazine-2-carbaldehyde

This isomer has the carbaldehyde group at position 2 rather than position 3, which would result in different spatial orientation of the reactive group and potentially different biological interactions.

6,7-Dihydro-5H-imidazo[2,1-b] oxazine Derivatives

These compounds feature a different ring fusion pattern and have been extensively studied for anti-tuberculosis activity, particularly the (S)-2-nitro-6-substituted derivatives .

Comparative Analysis

CompoundKey Structural DifferenceAnticipated Impact on Properties
6,8-Dihydro-5H-imidazo[2,1-c] thiazine-3-carbaldehydeSulfur instead of oxygen in the ringDifferent electronic properties, potential changes in bioactivity
6,8-Dihydro-5H-imidazo[2,1-c] oxazine-2-carbaldehydeCarbaldehyde at position 2Different reactivity profile and molecular interactions
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] oxazinesDifferent ring fusion, nitro groupKnown anti-tuberculosis activity

Current Research and Future Perspectives

Research Gaps

The current literature reveals significant gaps in our understanding of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde:

  • Limited data on its synthesis and characterization

  • Insufficient studies on its biological activities

  • Lack of structure-activity relationship studies

  • Unexplored potential as a building block in medicinal chemistry

Future Research Directions

Future research on this compound could focus on:

Synthetic Methodology Development

Development of efficient and scalable synthetic routes would facilitate further investigation of this compound and its derivatives.

Biological Activity Screening

Comprehensive screening against various biological targets would help identify potential therapeutic applications.

Structure Modification Studies

Systematic modification of the core structure could lead to derivatives with enhanced properties and activities.

Computational Studies

Molecular modeling and computational chemistry approaches could predict properties and interactions with biological targets, guiding experimental work.

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